Cas no 1192933-27-9 (4-(2-methoxyethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid)

4-(2-methoxyethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a versatile organic compound with a unique structure. It exhibits excellent stability and reactivity, making it suitable for various synthetic applications. This compound is highly valued for its potential in pharmaceutical and agrochemical industries due to its unique chemical properties.
4-(2-methoxyethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid structure
1192933-27-9 structure
商品名:4-(2-methoxyethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
CAS番号:1192933-27-9
MF:C11H13NO4
メガワット:223.225223302841
CID:5734800
PubChem ID:97619546

4-(2-methoxyethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • AKOS026706998
    • 4-(2-methoxyethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
    • F1907-1451
    • 4-(2-methoxyethyl)-2-methylfuro[3,2-b]pyrrole-5-carboxylic acid
    • 4-(2-Methoxy-ethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
    • 1192933-27-9
    • starbld0024342
    • インチ: 1S/C11H13NO4/c1-7-5-8-10(16-7)6-9(11(13)14)12(8)3-4-15-2/h5-6H,3-4H2,1-2H3,(H,13,14)
    • InChIKey: IHGGKTDUEWIWAM-UHFFFAOYSA-N
    • ほほえんだ: O1C(C)=CC2=C1C=C(C(=O)O)N2CCOC

計算された属性

  • せいみつぶんしりょう: 223.08445790g/mol
  • どういたいしつりょう: 223.08445790g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 271
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

  • 密度みつど: 1.3±0.1 g/cm3
  • ふってん: 398.1±42.0 °C at 760 mmHg
  • フラッシュポイント: 194.6±27.9 °C
  • じょうきあつ: 0.0±1.0 mmHg at 25°C

4-(2-methoxyethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid セキュリティ情報

4-(2-methoxyethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1907-1451-5g
4-(2-methoxyethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
1192933-27-9 95%+
5g
$1647.0 2023-09-07
Life Chemicals
F1907-1451-1g
4-(2-methoxyethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
1192933-27-9 95%+
1g
$549.0 2023-09-07
Life Chemicals
F1907-1451-2.5g
4-(2-methoxyethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
1192933-27-9 95%+
2.5g
$1098.0 2023-09-07
TRC
M239541-1g
4-(2-methoxyethyl)-2-methyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid
1192933-27-9
1g
$ 795.00 2022-06-04
TRC
M239541-500mg
4-(2-methoxyethyl)-2-methyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid
1192933-27-9
500mg
$ 500.00 2022-06-04
TRC
M239541-100mg
4-(2-methoxyethyl)-2-methyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid
1192933-27-9
100mg
$ 135.00 2022-06-04
Life Chemicals
F1907-1451-0.5g
4-(2-methoxyethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
1192933-27-9 95%+
0.5g
$521.0 2023-09-07
Life Chemicals
F1907-1451-0.25g
4-(2-methoxyethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
1192933-27-9 95%+
0.25g
$494.0 2023-09-07
Life Chemicals
F1907-1451-10g
4-(2-methoxyethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
1192933-27-9 95%+
10g
$2306.0 2023-09-07

4-(2-methoxyethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid 関連文献

4-(2-methoxyethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acidに関する追加情報

Introduction to 4-(2-methoxyethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (CAS No. 1192933-27-9)

4-(2-methoxyethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (CAS No. 1192933-27-9) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of furo[3,2-b]pyrroles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including the methoxyethyl and methyl substituents, contribute to its distinct chemical properties and biological activities.

The chemical structure of 4-(2-methoxyethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid consists of a furan ring fused with a pyrrole ring, forming a furo[3,2-b]pyrrole core. The presence of the carboxylic acid group at the 5-position and the methoxyethyl substituent at the 4-position imparts specific functional properties to the molecule. These structural elements are crucial for its interactions with biological targets and its potential pharmacological effects.

Recent studies have explored the biological activities of 4-(2-methoxyethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid. One notable area of research is its anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may have potential applications in the treatment of inflammatory diseases.

In addition to its anti-inflammatory effects, 4-(2-methoxyethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid has also shown promise as an antioxidant agent. Research has indicated that it can scavenge reactive oxygen species (ROS) and protect cells from oxidative stress-induced damage. This property is particularly relevant in conditions where oxidative stress plays a significant role, such as neurodegenerative diseases and cardiovascular disorders.

The pharmacokinetic profile of 4-(2-methoxyethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid has been investigated to understand its behavior in biological systems. Studies have shown that it exhibits good oral bioavailability and a favorable half-life, making it a promising candidate for further drug development. Preclinical studies in animal models have demonstrated its safety and efficacy in reducing inflammation and oxidative stress.

The synthetic route for the preparation of 4-(2-methoxyethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid has been optimized to ensure high yields and purity. The synthesis typically involves several steps, including the formation of the furo[3,2-b]pyrrole core through a cyclization reaction and subsequent functionalization to introduce the methoxyethyl and methyl substituents. The carboxylic acid group can be introduced via esterification followed by hydrolysis or through direct carboxylation methods.

In conclusion, 4-(2-methoxyethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (CAS No. 1192933-27-9) is a promising compound with diverse biological activities, including anti-inflammatory and antioxidant properties. Its favorable pharmacokinetic profile and synthetic accessibility make it an attractive candidate for further research and potential therapeutic applications. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical uses.

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